(3-Amino-6-propylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone
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Overview
Description
2-(4-BROMOBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a heterocyclic compound that features a thieno[2,3-b]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of bromobenzoyl and propyl groups in its structure suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.
Scientific Research Applications
2-(4-BROMOBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-BROMOBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-METHYLBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE
- 2-(4-CHLOROBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE
- 2-(4-FLUOROBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Uniqueness
2-(4-BROMOBENZOYL)-6-PROPYLTHIENO[2,3-B]PYRIDIN-3-AMINE is unique due to the presence of the bromobenzoyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s interaction with biological targets or other molecules .
Properties
Molecular Formula |
C17H15BrN2OS |
---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)-(4-bromophenyl)methanone |
InChI |
InChI=1S/C17H15BrN2OS/c1-2-3-12-8-9-13-14(19)16(22-17(13)20-12)15(21)10-4-6-11(18)7-5-10/h4-9H,2-3,19H2,1H3 |
InChI Key |
NSSUZANATSNUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(C=C1)C(=C(S2)C(=O)C3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
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